Gleditsioside 1

Description

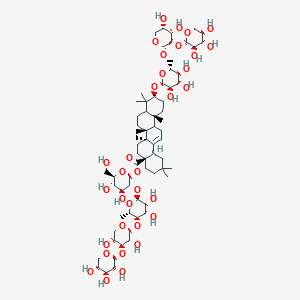

Gleditsioside 1 (also referred to as Gleditsioside I in literature) is a triterpenoid saponin predominantly isolated from the fruits of Gleditsia sinensis Lam., a plant widely used in traditional Chinese medicine. Its biosynthesis involves cyclization of 2,3-oxidosqualene by oxidosqualene cyclases (OSCs), followed by oxidation via cytochrome P450 enzymes (P450s) and glycosylation by UDP-dependent glycosyltransferases (UGTs) . This compound is the most abundant saponin in G. sinensis fruits, as confirmed by LC-MS/MS analyses, with a retention time (Rt) of 11.00 min and a molecular ion peak at m/z 1453.6849 .

Properties

IUPAC Name |

[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] (4aS,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C68H110O33/c1-26-51(97-57-50(86)52(32(73)24-90-57)98-55-46(82)38(74)29(70)21-88-55)45(81)49(85)58(93-26)100-54-44(80)41(77)33(20-69)94-61(54)101-62(87)68-17-15-63(2,3)19-28(68)27-9-10-36-65(6)13-12-37(64(4,5)35(65)11-14-67(36,8)66(27,7)16-18-68)96-59-48(84)43(79)42(78)34(95-59)25-92-60-53(40(76)31(72)23-91-60)99-56-47(83)39(75)30(71)22-89-56/h9,26,28-61,69-86H,10-25H2,1-8H3/t26-,28-,29+,30+,31-,32+,33+,34+,35?,36?,37-,38-,39-,40-,41+,42+,43-,44-,45-,46+,47+,48+,49+,50+,51-,52-,53+,54+,55-,56-,57-,58-,59-,60-,61-,65-,66+,67+,68-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFIMTZGZGDHKG-DLSNBSBHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)OC1C(C(C(CO1)O)O)O)O)O)O)C)(C)C)CO)O)O)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(=O)[C@@]34CC[C@@]5(C(=CCC6[C@]5(CCC7[C@@]6(CC[C@@H](C7(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O)O)O)C)C)[C@@H]3CC(CC4)(C)C)C)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C68H110O33 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1455.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Gleditsioside 1 typically involves extraction from the fruits of Gleditsia species. The process begins with the methanolic extraction of the fruit, followed by chromatographic separation to isolate the saponin fraction . High-performance liquid chromatography (HPLC) is commonly used to purify this compound from the saponin mixture .

Industrial Production Methods

Industrial production of this compound is not well-documented, but it likely follows similar extraction and purification techniques used in laboratory settings. The scalability of these methods would depend on optimizing extraction efficiency and purification processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Gleditsioside 1 undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation. These reactions are essential for modifying the compound to enhance its pharmacological properties or to study its structure-activity relationships .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various glycosides and aglycones, which can be further studied for their biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gleditsioside 1 involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Gleditsioside 1 belongs to a structurally diverse family of triterpenoid saponins. Below is a comparative analysis with key analogs:

Key Observations :

- Glycosylation Patterns : this compound and B share extensive glycosylation, but Gleditsioside B has a larger molecular weight (1637.80 vs. ~1453.68) due to additional sugar moieties .

- Biosynthetic Pathways : While all compounds derive from 2,3-oxidosqualene, tissue-specific expression of UGTs and P450s in G. sinensis fruits likely explains the dominance of this compound over others .

Bioactivity Comparison

Key Observations :

- Potency : Gleditsioside B exhibits stronger anti-angiogenic activity at lower concentrations (1 µM) compared to this compound (3 µM) .

- Mechanisms : Gleditsioside E uniquely triggers G2/M cell cycle arrest, while Gleditsioside B disrupts MMP-2 and FAK signaling pathways .

Tissue-Specific Distribution

Metabolomic studies reveal that this compound is most abundant in G. sinensis fruits, buds, and flowers, whereas Gleditsioside B and E show variable distribution across tissues . For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.